molecular formula C70H104N22O18S B12367258 DABCYL-TNF-|A-EDANS (-4 to +6) (human)

DABCYL-TNF-|A-EDANS (-4 to +6) (human)

Cat. No.: B12367258
M. Wt: 1573.8 g/mol
InChI Key: NLLNLPZJUJVHNC-LWCIKLRKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DABCYL-TNF-|A-EDANS (-4 to +6) (human) is a fluorogenic substrate used in biochemical assays. It is designed for fluorescence resonance energy transfer (FRET) applications, where the cleavage of the substrate by specific proteases results in a measurable fluorescent signal.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DABCYL-TNF-|A-EDANS involves the solid-phase peptide synthesis (SPPS) method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is coupled to the resin-bound peptide chain using activating agents like HBTU or DIC.

    Deprotection: The temporary protecting groups on the amino acids are removed using TFA.

    Cleavage: The final peptide is cleaved from the resin and purified using HPLC.

Industrial Production Methods

Industrial production of DABCYL-TNF-|A-EDANS follows similar principles but on a larger scale. Automated peptide synthesizers are used to increase efficiency and consistency. The final product is purified and characterized using techniques such as mass spectrometry and HPLC to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions

DABCYL-TNF-|A-EDANS primarily undergoes enzymatic cleavage reactions. The substrate is designed to be cleaved by specific proteases, resulting in the separation of the DABCYL and EDANS moieties, which leads to fluorescence.

Common Reagents and Conditions

    Reagents: Proteases such as 3CLPro.

    Conditions: The reactions are typically carried out in buffered solutions at physiological pH and temperature.

Major Products

The major product of the cleavage reaction is the fluorescent peptide fragment containing the EDANS moiety. The fluorescence can be measured at excitation/emission wavelengths of 355/538 nm .

Scientific Research Applications

DABCYL-TNF-|A-EDANS is widely used in various scientific research fields:

    Chemistry: Used in the study of enzyme kinetics and protease activity.

    Biology: Employed in assays to monitor the activity of viral proteases, particularly in the context of SARS-CoV and other coronaviruses.

    Medicine: Utilized in drug discovery and development, especially for screening potential protease inhibitors.

    Industry: Applied in the development of diagnostic assays and therapeutic research .

Mechanism of Action

The mechanism of action of DABCYL-TNF-|A-EDANS involves FRET. In its intact form, the DABCYL moiety quenches the fluorescence of the EDANS moiety. Upon cleavage by a specific protease, the quenching is relieved, resulting in a fluorescent signal. This allows for the real-time monitoring of protease activity and the quantification of enzyme kinetics .

Comparison with Similar Compounds

Similar Compounds

    Dabcyl-KTSAVLQSGFRKME-Edans: Another FRET-based substrate used for similar applications.

    Dabcyl-LAQAVRSSSR-EDANS: A substrate for tumor necrosis factor (TNF)-α convertase (TACE).

Uniqueness

DABCYL-TNF-|A-EDANS is unique due to its specific design for human proteases and its application in studying viral proteases like 3CLPro. Its high sensitivity and specificity make it a valuable tool in both basic research and applied sciences .

Properties

Molecular Formula

C70H104N22O18S

Molecular Weight

1573.8 g/mol

IUPAC Name

5-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]ethylamino]naphthalene-1-sulfonic acid

InChI

InChI=1S/C70H104N22O18S/c1-37(2)33-51(85-60(99)41-19-21-42(22-20-41)90-91-43-23-25-44(26-24-43)92(7)8)64(103)81-39(5)58(97)82-50(27-28-56(71)96)62(101)80-40(6)59(98)89-57(38(3)4)68(107)84-49(17-12-30-79-70(74)75)63(102)86-53(35-94)66(105)88-54(36-95)67(106)87-52(34-93)65(104)83-48(16-11-29-78-69(72)73)61(100)77-32-31-76-47-15-9-14-46-45(47)13-10-18-55(46)111(108,109)110/h9-10,13-15,18-26,37-40,48-54,57,76,93-95H,11-12,16-17,27-36H2,1-8H3,(H2,71,96)(H,77,100)(H,80,101)(H,81,103)(H,82,97)(H,83,104)(H,84,107)(H,85,99)(H,86,102)(H,87,106)(H,88,105)(H,89,98)(H4,72,73,78)(H4,74,75,79)(H,108,109,110)/t39-,40-,48-,49-,50-,51-,52-,53-,54-,57-/m0/s1

InChI Key

NLLNLPZJUJVHNC-LWCIKLRKSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCCNC1=CC=CC2=C1C=CC=C2S(=O)(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)C3=CC=C(C=C3)N=NC4=CC=C(C=C4)N(C)C

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NCCNC1=CC=CC2=C1C=CC=C2S(=O)(=O)O)NC(=O)C3=CC=C(C=C3)N=NC4=CC=C(C=C4)N(C)C

Origin of Product

United States

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